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Compound of Interest

Compound Name: Ethyl 3-oxo-2-phenylbutanoate

Cat. No.: B3029130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
oxo-2-phenylbutanoate (CAS 5413-05-8), a versatile intermediate in organic synthesis. This

document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data to facilitate its identification, characterization, and application in

research and development.

Molecular Structure and Tautomerism
Ethyl 3-oxo-2-phenylbutanoate, with the molecular formula C₁₂H₁₄O₃ and a molecular weight

of 206.24 g/mol , is a β-keto ester that exists as a dynamic equilibrium between its keto and

enol tautomeric forms in solution. This equilibrium is a critical factor in the interpretation of its

spectroscopic data, as signals for both tautomers are often observed.

Caption: Keto-enol tautomerism of Ethyl 3-oxo-2-phenylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Ethyl 3-oxo-2-
phenylbutanoate, providing detailed information about the carbon and proton environments.

The presence of both keto and enol forms in solution leads to a complex spectrum with distinct

signals for each tautomer.
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¹H NMR Spectral Data
The proton NMR spectrum shows characteristic signals for the ethyl group, the phenyl group,

the acetyl methyl group, and the methine proton of the keto form, as well as the vinyl and

hydroxyl protons of the enol form. The relative integration of these signals can be used to

determine the keto-enol ratio in a given solvent.

Proton Assignment

(Keto Form)

Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CH(Ph)- 4.69 s -

-CH₂CH₃ 4.27-4.15 m -

-COCH₃ 2.19 s -

-CH₂CH₃ 1.28 t 7.1

Aromatic H 7.41-7.13 m -

Proton Assignment

(Enol Form)

Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

=C-OH 13.13 s -

Aromatic H 7.41-7.13 m -

-CH₂CH₃ 4.27-4.15 m -

=C-CH₃ 1.86 s -

-CH₂CH₃ 1.18 t 7.1

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃.

The multiplet for the ethyl group and aromatic protons contains signals from both tautomers.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for

the carbonyl carbons of the ketone and ester groups in the keto form, and the olefinic carbons
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in the enol form.[1]

Carbon Assignment (Keto Form) Chemical Shift (δ, ppm)

C=O (Ketone) 201.7

C=O (Ester) 168.6

Aromatic C 135.4, 129.0, 128.1, 127.0

-CH(Ph)- 65.9

-OCH₂CH₃ 61.8

-COCH₃ 28.9

-OCH₂CH₃ 14.2

Carbon Assignment (Enol Form) Chemical Shift (δ, ppm)

=C-O- 174.0

=C-OH 172.7

Aromatic C 132.8, 131.4, 129.4, 128.4

=C(Ph)- 104.5

-OCH₂CH₃ 60.8

=C-CH₃ 20.0

-OCH₂CH₃ 14.3

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃.

Caption: Atom numbering for NMR assignments of the keto form.

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-oxo-2-phenylbutanoate is expected to show characteristic

absorption bands corresponding to its functional groups. The presence of both keto and enol
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forms will influence the spectrum, particularly in the C=O and O-H stretching regions.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400 (broad) O-H (enol) Stretching

3100-3000 C-H (aromatic) Stretching

2980-2850 C-H (aliphatic) Stretching

~1745 C=O (ester, keto form) Stretching

~1715 C=O (ketone, keto form) Stretching

~1650 C=O (ester, enol form) Stretching

~1610 C=C (enol form) Stretching

1600, 1495, 1450 C=C (aromatic) Stretching

1250-1000 C-O (ester) Stretching

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound. High-resolution mass spectrometry (HRMS) has confirmed the molecular

formula of Ethyl 3-oxo-2-phenylbutanoate.

High-Resolution Mass Spectrometry (HRMS):

[M+H]⁺ Calculated: 207.1016

[M+H]⁺ Found: 207.1018[1]

Expected Fragmentation Pattern (Electron Ionization - EI): While a detailed experimental EI

mass spectrum is not readily available, the following fragments are expected based on the

structure:
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m/z Possible Fragment Fragment Lost

206 [M]⁺ -

163 [M - C₂H₅O]⁺ Ethoxy radical

135 [M - C₂H₅OCO]⁺ Ethoxycarbonyl radical

117 [C₉H₉]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

43 [CH₃CO]⁺

It is important to note that Ethyl 3-oxo-2-phenylbutanoate can undergo thermal

decomposition to phenylacetone (P2P) in the GC inlet, which may lead to the observation of

ions corresponding to P2P in the mass spectrum.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Ethyl 3-oxo-2-phenylbutanoate.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Parameters:

Spectrometer: A 400 MHz or higher spectrometer is recommended for better resolution.

¹H NMR:
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Pulse sequence: Standard single-pulse sequence.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as

ethyl acetate or dichloromethane.

Instrument Parameters:

Gas Chromatograph (GC):
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Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C (caution: thermal decomposition may occur).

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final

temperature (e.g., 280 °C).

Carrier Gas: Helium.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 amu.

General Spectroscopic Analysis Workflow

Sample Preparation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Data Processing
and Interpretation

Structural Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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